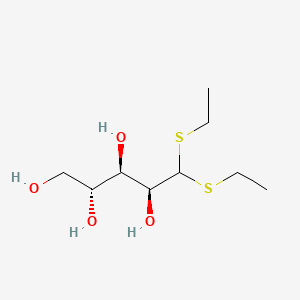
Bismuth Subnitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bismuth subnitrate is typically synthesized through the hydrolytic processing of bismuth-containing nitrate solutions. The process involves the oxidation of metallic bismuth, dissolution of the resulting oxide in nitric acid, and purification from impurity metals through aqueous alkaline hydrolysis . Another method involves the interaction of bismuth oxide or basic bismuth nitrate with nitric acid solutions .
Industrial Production Methods
In industrial settings, this compound is produced by dissolving metallic bismuth in concentrated nitric acid, followed by hydrolytic purification and transformation into basic bismuth nitrate. This is then converted into basic carbonate and calcined to form bismuth oxide . The process is designed to minimize the release of toxic nitrogen oxides into the atmosphere .
Análisis De Reacciones Químicas
Types of Reactions
Bismuth subnitrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form bismuth oxide.
Reduction: It can be reduced to metallic bismuth using reducing agents like stannite ion.
Substitution: This compound can participate in substitution reactions, such as the Markovnikov-type hydration of terminal acetylenes.
Common Reagents and Conditions
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Reduction: Stannite ion, prepared by treating tin(II) chloride with sodium hydroxide, is used as a reducing agent.
Substitution: Catalytic amounts of bismuth nitrate under microwave irradiation are used for the Markovnikov-type hydration of terminal acetylenes.
Major Products
Oxidation: Bismuth oxide.
Reduction: Metallic bismuth.
Substitution: Hydrated products of terminal acetylenes.
Aplicaciones Científicas De Investigación
Bismuth subnitrate has a wide range of applications in scientific research:
Biology: Investigated for its antimicrobial properties against bacteria, fungi, and viruses.
Medicine: Extensively used to treat gastrointestinal disorders, including dyspepsia, gastric ulcers, and Helicobacter pylori infections.
Industry: Utilized in the production of catalysts, optical glasses, pigments, and other materials.
Mecanismo De Acción
Bismuth subnitrate exerts its effects primarily through the production of endogenous mucosal prostaglandin (PGE2), which protects the gastric mucosa . It also has antacid properties that neutralize gastric acid and provide symptomatic relief in conditions like duodenal ulcers . Additionally, it has been shown to have cytoprotective effects in models of mucosal injury .
Comparación Con Compuestos Similares
Similar Compounds
- Bismuth oxychloride (BiOCl)
- Bismuth oxynitrate (BiONO3)
- Bismuth subcitrate potassium
Uniqueness
Bismuth subnitrate is unique due to its high water solubility and its dual role as an antacid and antimicrobial agent. Unlike bismuth oxychloride and bismuth oxynitrate, which are primarily used in industrial applications, this compound has significant medicinal applications . Bismuth subcitrate potassium, while similar in its use for gastrointestinal disorders, is specifically formulated for peptic ulcer and gastro-esophageal reflux disease .
Propiedades
| Based on the findings of a clinical investigation in patients with duodenal ulcer disease and healthy volunteers receiving oral bismuth subnitrate tablets, the protective effects of bismuth subnitrate may be secondary to endogenous mucosal prostaglandin (PGE2) production, which is one of the deficient factors observed in peptic ulcer disease. Antacid neutralizing activity of bismuth subnitrate was demonstrated to have a significant postprandial effect on gastric pH. | |
Número CAS |
54392-33-5 |
Fórmula molecular |
Bi5H9N4O22 |
Peso molecular |
1461.99 g/mol |
Nombre IUPAC |
pentabismuth;oxygen(2-);nonahydroxide;tetranitrate |
InChI |
InChI=1S/5Bi.4NO3.9H2O.O/c;;;;;4*2-1(3)4;;;;;;;;;;/h;;;;;;;;;9*1H2;/q5*+3;4*-1;;;;;;;;;;-2/p-9 |
Clave InChI |
QGWDKKHSDXWPET-UHFFFAOYSA-E |
SMILES canónico |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[O-2].[Bi+3].[Bi+3].[Bi+3].[Bi+3].[Bi+3] |
Punto de ebullición |
Decomposes at 260 BOILING POINT: 260 °C -HNO3 /BIONO3.H2O/ |
Color/Form |
HEAVY, MICROCRYSTALLINE POWDER WHITE POWDER |
Densidad |
4.928 |
melting_point |
Decomposes at 260 260 °C DECOMP |
Descripción física |
Dry Powder Odorless, slightly hygroscopic solid; [Merck Index] White powder, insoluble; [MSDSonline] |
Solubilidad |
Insoluble PRACTICALLY INSOL IN WATER, ALC; SOL IN DILUTE HYDROCHLORIC ACID & NITRIC ACID PRACTICALLY INSOL IN ORGANIC SOLVENTS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2,2-Difluoroethyl)-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13710596.png)











